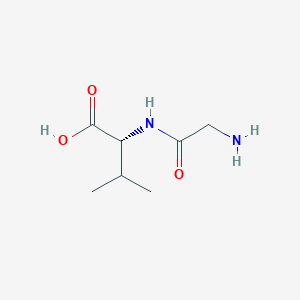

Glycyl-D-valine

概要

説明

Glycyl-D-valine is a dipeptide composed of glycine and D-valine It is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes

準備方法

Synthetic Routes and Reaction Conditions: Glycyl-D-valine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and D-valine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of the peptide bond with high specificity and efficiency. The process is carried out in aqueous solutions, making it environmentally friendly and suitable for large-scale production.

化学反応の分析

Types of Reactions: Glycyl-D-valine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding glycine and D-valine.

Oxidation: Oxidative conditions can modify the amino acid residues, potentially altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Glycine and D-valine.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted this compound derivatives.

科学的研究の応用

Biochemical Properties and Mechanisms

Glycyl-D-valine is recognized for its role in modulating biological functions due to its structural characteristics as a dipeptide. It has been studied for its potential effects on microbial growth and metabolism. For instance, research indicates that glycylvaline promotes the growth of Leuconostoc mesenteroides more effectively than valine alone, suggesting that it may enhance nutrient utilization in certain bacterial species .

Anticancer Activity

This compound derivatives are being investigated for their anticancer properties. Research has shown that modifications of amino acid sequences can enhance the solubility and bioavailability of compounds like arctigenin, which has demonstrated significant antitumor activity . The structural modification using dipeptides like this compound could potentially lead to the development of more effective anticancer agents.

Antimicrobial Properties

The compound has been explored for its antimicrobial effects. A study highlighted the synthesis of this compound derivatives that exhibit enhanced antibacterial activity against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus). These derivatives showed low cytotoxicity while effectively targeting bacterial membranes .

Nutritional Applications

This compound's role as a secondary metabolite suggests potential applications in nutrition and dietary supplements. Its presence in various food sources indicates that it may serve as a biomarker for dietary intake, particularly in animal products like poultry and pork .

Data Tables

The following table summarizes key findings related to this compound's applications:

作用機序

The mechanism of action of glycyl-D-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific context and application.

類似化合物との比較

Glycyl-L-valine: Similar structure but with L-valine instead of D-valine.

Glycyl-L-alanine: Another dipeptide with glycine and L-alanine.

Glycyl-D-alanine: Dipeptide with glycine and D-alanine.

Uniqueness: Glycyl-D-valine is unique due to the presence of D-valine, which imparts distinct stereochemical properties compared to its L-valine counterpart. This difference can influence the compound’s biological activity and interactions, making it valuable for specific research and industrial applications.

生物活性

Glycyl-D-valine is a dipeptide composed of glycine and D-valine, which has garnered attention for its unique biological activities and potential applications in various fields, including biochemistry, medicine, and pharmacology. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

Chemical Structure : this compound is formed by the peptide bond between glycine (the simplest amino acid) and D-valine (the D-enantiomer of valine). This stereochemical distinction is crucial as it influences the compound's biological interactions.

Applications :

- Biochemistry : Used in studies related to peptide bond formation and hydrolysis.

- Medicine : Investigated for therapeutic potential due to its bioactive properties.

- Industry : Employed in synthesizing complex peptides and proteins.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Interaction with Enzymes : The compound can modulate enzymatic activity, influencing metabolic pathways.

- Cellular Effects : It has been shown to prevent muscle breakdown by supplying glucose for energy production during physical activity, similar to other valine derivatives .

- Molecular Mechanism : The interactions at the molecular level involve binding to specific receptors or enzymes, leading to various biological effects. For example, valine's role as a precursor in biosynthetic pathways highlights its importance in cellular metabolism.

Study 1: Uptake Mechanisms in Leuconostoc mesenteroides

A significant study investigated the uptake of this compound by Leuconostoc mesenteroides, a lactic acid bacterium. The findings revealed that:

- Uptake Systems : Distinct uptake systems exist for D-valine-containing dipeptides compared to their L-valine counterparts. This compound was not transported or hydrolyzed by the bacteria, indicating a lack of recognition by transport systems .

- Growth Promotion : Glycylvaline (a related compound) promoted growth more rapidly than free valine, suggesting that dipeptides may have enhanced bioavailability or metabolic utility .

Study 2: Therapeutic Potential

Research has also explored the therapeutic implications of this compound:

- Antitumor Activity : A study on amino acid derivatives indicated that modifications could enhance antitumor activity. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting tumor growth in vivo .

- Metabolic Pathways : The compound's role in amino acid metabolism suggests potential applications in metabolic disorders or muscle-wasting diseases .

Table 1: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Modulates enzyme activity | Interacts with specific enzymes/receptors |

| Glycyl-L-Valine | Enhances growth in Leuconostoc | Actively transported and utilized |

| Valine | Prevents muscle breakdown | Supplies glucose during energy production |

| Glycylvaline | Promotes growth more rapidly than valine | Energy-dependent uptake systems |

特性

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Glycyl-D-valine's interaction with biological systems unique compared to its L-valine counterpart?

A1: Research on Leuconostoc mesenteroides bacteria reveals a distinct difference in how the organism interacts with this compound compared to dipeptides containing L-valine []. While L. mesenteroides readily takes up both D-valine and L-valine in their free amino acid forms, it demonstrates specificity towards dipeptides containing L-valine. Specifically, the bacteria actively transport and hydrolyze Glycyl-L-valine, releasing L-valine for utilization. Conversely, this compound is neither transported nor hydrolyzed by the bacteria, indicating a lack of recognition by the relevant transport systems and intracellular dipeptidases. This observation suggests that the stereochemistry of valine within the dipeptide plays a crucial role in its recognition and processing by L. mesenteroides [].

Q2: How does the presence of a D-amino acid within a dipeptide affect its uptake and hydrolysis in the rat small intestine?

A2: Studies on rat intestinal tissue reveal that the presence of a D-amino acid, as in this compound, can hinder both the transport and hydrolysis of dipeptides []. This is in contrast to dipeptides composed solely of L-amino acids, which are often taken up more efficiently than their free amino acid counterparts. Researchers observed that while this compound is taken up by the intestinal cells, the process is less efficient compared to other dipeptides. Furthermore, its intracellular hydrolysis is also impaired []. This suggests that the intestinal enzymes responsible for dipeptide breakdown, likely exhibiting stereospecificity, are less efficient in hydrolyzing peptides containing D-amino acids. This difference in uptake and hydrolysis rates between this compound and dipeptides composed of L-amino acids highlights the significant impact of stereochemistry on peptide assimilation in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。